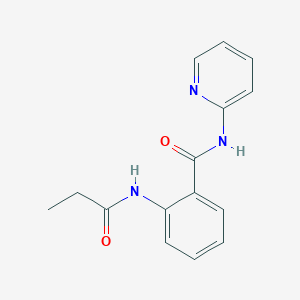

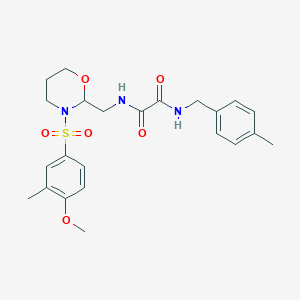

![molecular formula C20H21N3O2 B2741295 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate CAS No. 318284-33-2](/img/structure/B2741295.png)

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . The 1,3,5-trimethyl-1H-pyrazol-4-yl group is a derivative of pyrazole, which is a simple aromatic ring organic compound that consists of a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components. The 1,3,5-trimethyl-1H-pyrazol-4-yl group would contribute a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The phenyl N-phenylcarbamate part would consist of a carbamate group attached to a phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Carbamates, for example, can undergo hydrolysis to form amines and carbon dioxide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Scientific Research Applications

Antioxidant Activity and Biocatalysis

- Jain, Yadav, and Malhotra (2021) discuss an accidental synthesis of a pyrazolone trimer, emphasizing its antioxidant properties and potential pharmaceutical applications. The study highlights the enzyme-driven synthesis and eco-friendly characteristics of pyrazolone trimers, suggesting potential applications in physiological environments as natural antioxidants (Jain, Yadav, & Malhotra, 2021).

Antimicrobial and Antifungal Properties

- Farag, Mayhoub, Barakat, and Bayomi (2008) explored the synthesis of N-phenylpyrazole derivatives, showcasing their significant antimicrobial and antifungal activities. This study indicates the potential of such compounds in developing new therapeutic agents (Farag et al., 2008).

Anticancer and Antihyperglycemic Agents

- Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, and McCaleb (1996) described the synthesis and activity relationship of pyrazolone derivatives, highlighting their potent antihyperglycemic agents in diabetic mice. This indicates the potential for developing new classes of drugs to manage hyperglycemia (Kees et al., 1996).

Catalysis and Material Science

- Pavithran and Reddy (2005) investigated the solvent extraction behavior of various 4-acylbis(pyrazolones) towards trivalent lanthanoids, suggesting applications in catalysis and material science, especially in selective extraction and separation processes (Pavithran & Reddy, 2005).

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through hydrophobic interactions . More detailed studies are required to elucidate the exact mode of action.

Biochemical Pathways

Other pyrazole derivatives have been shown to affect various biochemical pathways, including those involved in cell proliferation and apoptosis

Properties

IUPAC Name |

[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-19(15(2)23(3)22-14)13-16-9-11-18(12-10-16)25-20(24)21-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHUOJNUEBXHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

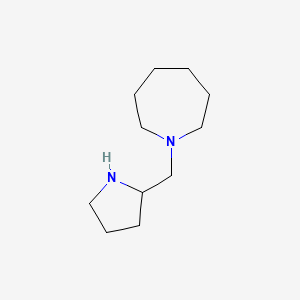

![3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2741213.png)

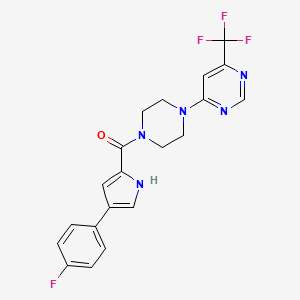

![4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741218.png)

![2-Formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2741219.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2741224.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2741228.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide](/img/structure/B2741231.png)